molecular formula C18H24N6O B6438273 4-(2-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine CAS No. 2549031-16-3

4-(2-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine

Cat. No. B6438273
CAS RN: 2549031-16-3
M. Wt: 340.4 g/mol
InChI Key: LGHQOEUILMFSJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-(2-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a morpholine ring, which is a six-membered ring containing one oxygen atom and one nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple ring structures and functional groups . The molecule may realize an extended conformation and form infinite H-bonded chains through its amide, amine, and pyrimidine groups .

Mechanism of Action

Target of Action

The primary target of this compound is tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell. They play a significant role in the modulation of growth factor signals, which regulate cell proliferation and differentiation, and are implicated in the pathogenesis of several types of cancer .

Mode of Action

The compound interacts with its targets by specifically binding to an inactive Abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . This binding inhibits the activity of tyrosine kinases, thereby preventing the phosphorylation of proteins that would otherwise signal cell growth and proliferation .

Biochemical Pathways

The inhibition of tyrosine kinases affects multiple biochemical pathways. It primarily disrupts the signal transduction pathway of growth factors, leading to a decrease in cell proliferation. The compound’s action on these pathways can lead to downstream effects such as the induction of apoptosis (programmed cell death), reduction of angiogenesis (blood vessel formation), and inhibition of DNA repair .

Pharmacokinetics

It’s worth noting that the compound’s structure, which includes a piperazine ring, is known to positively modulate the pharmacokinetic properties of drug substances

Result of Action

The result of the compound’s action at the molecular level is the inhibition of tyrosine kinase activity, leading to a disruption in cell signaling pathways . At the cellular level, this can result in decreased cell proliferation, induction of apoptosis, and reduced angiogenesis . These effects could potentially be harnessed for therapeutic purposes, particularly in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .

properties

IUPAC Name

4-[2-[4-(pyridin-3-ylmethyl)piperazin-1-yl]pyrimidin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N6O/c1-2-16(14-19-4-1)15-22-6-8-24(9-7-22)18-20-5-3-17(21-18)23-10-12-25-13-11-23/h1-5,14H,6-13,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGHQOEUILMFSJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CN=CC=C2)C3=NC=CC(=N3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-{4-[(Pyridin-3-yl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine

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